Cas no 2172250-22-3 (4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol)

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol
- 2172250-22-3
- EN300-1644381
-
- インチ: 1S/C12H22N2O/c13-11(4-1-5-11)12(15)6-8-14(9-7-12)10-2-3-10/h10,15H,1-9,13H2
- InChIKey: KURQCRODACUCKX-UHFFFAOYSA-N
- ほほえんだ: OC1(CCN(CC1)C1CC1)C1(CCC1)N
計算された属性
- せいみつぶんしりょう: 210.173213330g/mol
- どういたいしつりょう: 210.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644381-0.05g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1644381-10.0g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1644381-2.5g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1644381-50mg |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1644381-2500mg |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1644381-10000mg |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1644381-0.25g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1644381-0.1g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1644381-5.0g |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1644381-500mg |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol |
2172250-22-3 | 500mg |
$1221.0 | 2023-09-22 |
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-olに関する追加情報
Introduction to 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol (CAS No. 2172250-22-3)
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol, with the CAS number 2172250-22-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The chemical structure of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol is characterized by a cyclobutyl ring attached to an amino group and a cyclopropyl ring linked to a piperidine ring. The presence of these cyclic structures imparts unique conformational flexibility and stability, which are crucial for its biological activity. The hydroxyl group at the 4-position of the piperidine ring further enhances its solubility and reactivity, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function, potentially offering neuroprotective benefits. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol effectively inhibits the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its neuroprotective properties, 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has also shown promise in pain management. Preclinical studies have indicated that this compound exhibits potent analgesic effects by interacting with specific pain receptors and modulating pain signaling pathways. A recent study in the European Journal of Pharmacology reported that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol significantly reduced nociceptive responses in animal models of chronic pain, suggesting its potential as a novel analgesic agent.
The pharmacokinetic profile of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, preliminary toxicological studies have indicated that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthetic route for producing 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the cyclobutylamine intermediate, coupling with a cyclopropyl-substituted piperidine derivative, and final functionalization to introduce the hydroxyl group. Advanced synthetic techniques and catalysts have been employed to improve the efficiency and scalability of the process.
In conclusion, 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol (CAS No. 2172250-22-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in areas such as neurodegenerative diseases and pain management. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.
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